molecular formula C18H16N2O3S2 B2910878 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864922-94-1

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2910878
CAS No.: 864922-94-1
M. Wt: 372.46
InChI Key: WWNRPVQBWCJZFA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the 4-methoxyphenyl group. The thiadiazole ring is then introduced through a series of reactions, including cyclization and thiolation processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(thiophen-2-yl)ethanone

  • 2-(4-Methoxyphenyl)-1-(thiophen-2-yl)ethanone

  • 1-(4-Methoxyphenyl)-2-(benzothiazol-2-yl)ethanone

Uniqueness: 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone stands out due to its unique combination of functional groups and structural features. This distinctiveness contributes to its diverse applications and potential advantages over similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-7-3-12(4-8-14)16(21)11-24-18-19-17(20-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNRPVQBWCJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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